Home > Products > Screening Compounds P65277 > 3-(4-hydroxyphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone
3-(4-hydroxyphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone -

3-(4-hydroxyphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone

Catalog Number: EVT-5485013
CAS Number:
Molecular Formula: C21H15N3O2
Molecular Weight: 341.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(4-Hydroxyphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone belongs to the class of compounds known as quinazolinones. Quinazolinones are a significant group of heterocyclic compounds with a wide range of pharmacological and biological activities. This particular derivative has garnered interest for its potential antiviral properties [].

Synthesis Analysis

One efficient synthetic route for 3-(4-hydroxyphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone involves a multicomponent reaction (MCR). This MCR utilizes isatoic anhydride, 4-aminophenol, and 3-pyridinecarboxaldehyde. The reaction proceeds under catalyst and solvent-free conditions, making it an environmentally friendly approach []. This method offers high yields and has been successfully employed in the synthesis of various other quinazolinone derivatives.

Applications

The primary application explored for 3-(4-hydroxyphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone is in the field of antiviral research. Studies have investigated its potential against the Tobacco Mosaic Virus (TMV) []. Results suggest that this compound may offer a promising lead for developing novel antiviral agents against TMV.

FR247304 (5-Chloro-2-[3-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)propyl]-4(3H)-quinazolinone)

  • Compound Description: FR247304 is a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor. In vitro studies demonstrated its ability to protect PC12 cells from reactive oxygen species-induced injury by preventing NAD depletion. [] In vivo, FR247304 reduced ischemic brain damage in rats following middle cerebral artery occlusion, attributed to its PARP-1 inhibitory action. []
  • Relevance: FR247304 shares the core 4(3H)-quinazolinone scaffold with the target compound. The key difference lies in the substituents at the 2-position. While our target has a (2-pyridinyl)vinyl group, FR247304 possesses a [3-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)propyl] substituent. This highlights how modifications at this position can significantly impact biological activity, shifting from potential anti-influenza activity to potent neuroprotection. []

FR255595 (2-{3-[4-(4-Chlorophenyl)-1-piperazinyl] propyl}-4(3H)-quinazolinone)

  • Compound Description: Similar to FR247304, FR255595 is a novel and potent PARP-1 inhibitor with promising neuroprotective effects. [] It demonstrated efficacy in both in vitro models of cell death induced by reactive oxygen species and in vivo models of Parkinson's disease. [] FR255595 significantly reduced PARP activation and cell damage in both PC12 and SH-SY5Y cells exposed to hydrogen peroxide. [] Moreover, it attenuated dopaminergic neuron loss in the substantia nigra and striatum of mice treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). []
  • Relevance: FR255595, like FR247304, exemplifies the structural diversity possible at the 2-position of the quinazolinone scaffold while retaining biological activity. Compared to 3-(4-hydroxyphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone, FR255595 replaces the (2-pyridinyl)vinyl group with a {3-[4-(4-chlorophenyl)-1-piperazinyl] propyl} substituent. This reinforces the potential for tailoring the 4(3H)-quinazolinone scaffold for specific therapeutic targets. []

2-(3-(3-(1-piperidinylmethyl)-phenoxy)propylamino)-4 (3H)-quinazolinone (NO-794)

  • Compound Description: NO-794 is a potent and selective histamine H2-receptor antagonist. [] It exhibited unsurmountable antagonism in guinea-pig atria and effectively inhibited histamine-induced gastric acid secretion in rats. [] Notably, NO-794 displayed slow onset and prolonged duration of action, suggesting a unique mode of interaction with H2-receptors. []
  • Relevance: NO-794 highlights the importance of the substituent at the 2-position of the 4(3H)-quinazolinone scaffold for achieving H2-receptor antagonist activity. In contrast to the target compound 3-(4-hydroxyphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone, NO-794 has a (3-(3-(1-piperidinylmethyl)-phenoxy)propylamino) substituent at the 2-position. This structural difference illustrates how modifying substituents at this position can lead to diverse pharmacological profiles. []

3-(3,4,5-Trimethoxybenzyl)-2-substituted mercapto-4(3H)-quinazolinone Analogues

  • Compound Description: This series of compounds, particularly N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio)acetamide (7) and N-(3,4,5 trimethoxybenzyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]propanamide (19), exhibited excellent in vitro antitumor activity. [] Their potency was comparable to or even exceeded that of standard drugs like 5-fluorouracil, gefitinib, and erlotinib against various cancer cell lines. [] This activity is attributed to their ability to inhibit EGFR kinase, as suggested by molecular docking studies. []
  • Relevance: These analogues highlight the potential of introducing a mercapto group at the 2-position and a 3,4,5-trimethoxybenzyl group at the 3-position of the 4(3H)-quinazolinone scaffold for anticancer activity. This is in contrast to the target compound, 3-(4-hydroxyphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone, which lacks these specific substituents. []

3-benzyl-4(3H)quinazolinone Analogues

  • Compound Description: Similar to the previous group, these analogues demonstrated potent in vitro antitumor activity, with some showing selectivity for specific cancer cell lines. [] For instance, compounds 6 and 10 were particularly effective against CNS, renal, and breast cancer cells, while compound 9 showed selectivity for leukemia cells. [] Molecular docking studies suggested that their mechanism of action involves inhibiting EGFR-TK or B-RAF kinase, depending on the specific substituents present. []

2-Pyridinyl-4(3H)-quinazolinones

  • Compound Description: This series of compounds exhibited potent anti-influenza A virus activity in vitro. [] Many derivatives demonstrated superior efficacy compared to ribavirin, a commercially available antiviral drug. [] Notably, compound 4e, a N3 imidazol-1-ylpropyl-substituted derivative, exhibited potent inhibition of viral neuraminidase and the cellular NF-κB signaling pathway. []
  • Relevance: This group provides a direct structural comparison to our target compound, 3-(4-hydroxyphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone. The 2-pyridinyl-4(3H)-quinazolinones share the core scaffold and the 2-pyridinyl substituent, with variations primarily in the 3-position substituent. This suggests that the 2-pyridinyl group may be a key contributor to the antiviral activity observed. []

Properties

Product Name

3-(4-hydroxyphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone

IUPAC Name

3-(4-hydroxyphenyl)-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one

Molecular Formula

C21H15N3O2

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C21H15N3O2/c25-17-10-8-16(9-11-17)24-20(12-7-15-4-3-13-22-14-15)23-19-6-2-1-5-18(19)21(24)26/h1-14,25H/b12-7+

InChI Key

HCCLZIWQMPIBIC-KPKJPENVSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CN=CC=C3)C4=CC=C(C=C4)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CN=CC=C3)C4=CC=C(C=C4)O

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CN=CC=C3)C4=CC=C(C=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.